molecular formula C12H17ClN2O B14069012 2-Chloro-3-(piperazin-1-ylmethyl)phenol

2-Chloro-3-(piperazin-1-ylmethyl)phenol

Cat. No.: B14069012
M. Wt: 240.73 g/mol
InChI Key: HEDWOLQOWMSLPZ-UHFFFAOYSA-N
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Description

2-Chloro-3-(piperazin-1-ylmethyl)phenol is a chemical compound that features a piperazine ring attached to a chlorophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(piperazin-1-ylmethyl)phenol typically involves the reaction of 2-chloro-3-hydroxybenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(piperazin-1-ylmethyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-3-(piperazin-1-ylmethyl)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Chloro-3-(piperazin-1-ylmethyl)phenol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The phenolic group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(piperazin-1-ylmethyl)benzene
  • 2-Chloro-3-(piperazin-1-ylmethyl)aniline
  • 2-Chloro-3-(piperazin-1-ylmethyl)benzamide

Uniqueness

2-Chloro-3-(piperazin-1-ylmethyl)phenol is unique due to the presence of both a chlorophenol and a piperazine moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other similar compounds .

Properties

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

1-[(2-chloro-3-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C12H17ClN2O/c1-16-11-4-2-3-10(12(11)13)9-15-7-5-14-6-8-15/h2-4,14H,5-9H2,1H3

InChI Key

HEDWOLQOWMSLPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1Cl)CN2CCNCC2

Origin of Product

United States

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